Silicic acid, methyl ester, sodium salt

Catalog No.
S13142260
CAS No.
9010-04-2
M.F
CH3NaO3Si
M. Wt
114.11 g/mol
Availability
In Stock
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Silicic acid, methyl ester, sodium salt

CAS Number

9010-04-2

Product Name

Silicic acid, methyl ester, sodium salt

IUPAC Name

sodium;methoxy-oxido-oxosilane

Molecular Formula

CH3NaO3Si

Molecular Weight

114.11 g/mol

InChI

InChI=1S/CH3O3Si.Na/c1-4-5(2)3;/h1H3;/q-1;+1

InChI Key

IPTWKAGKVLQBCO-UHFFFAOYSA-N

Canonical SMILES

CO[Si](=O)[O-].[Na+]

Silicic acid, methyl ester, sodium salt is a chemical compound with the molecular formula CH3NaO3Si\text{CH}_3\text{NaO}_3\text{Si} and a CAS number of 12002-26-5. It is characterized by its unique structure, which includes silicon bonded to oxygen and hydroxyl groups, along with a methyl ester functional group. This compound typically appears as a colorless to light yellow liquid with a density of approximately 0.977 g/cm³ and a boiling point of 121.2ºC at 760 mmHg . The IUPAC name for this compound is hydroxy-methoxy-oxosilane, indicating its silicate nature and the presence of methoxy groups .

Typical of silicic acids and esters. It can hydrolyze in aqueous environments to yield silicic acid and methanol:

Silicic acid methyl ester sodium salt+H2OSilicic acid+Methanol\text{Silicic acid methyl ester sodium salt}+\text{H}_2\text{O}\rightarrow \text{Silicic acid}+\text{Methanol}

In addition, it can participate in condensation reactions to form siloxane bonds, leading to the creation of larger silicate structures. The compound's reactivity is influenced by the presence of the sodium ion, which can alter its solubility and interaction with other compounds in solution .

Research indicates that silicic acid, methyl ester, sodium salt exhibits biological activity that may be beneficial in various applications. It has been noted for its potential role in promoting skin health and enhancing bone mineralization due to its ability to release silicic acid upon hydrolysis. Silicic acid has been linked to improved collagen synthesis and may play a role in preventing osteoporosis . Furthermore, studies suggest that it may have biocidal properties, making it useful in agricultural applications for pest control .

The synthesis of silicic acid, methyl ester, sodium salt can be achieved through several methods:

  • Direct Esterification: Reacting silicic acid with methanol in the presence of an acid catalyst can yield the methyl ester.
  • Neutralization: Mixing sodium hydroxide with silicic acid followed by the addition of methanol can produce the sodium salt form.
  • Sol-gel Process: This involves hydrolyzing silicon alkoxides in an alcoholic solution followed by saponification to obtain the desired salt form.

Each method allows for control over the purity and properties of the final product .

Silicic acid, methyl ester, sodium salt has diverse applications across various fields:

  • Agriculture: Utilized as a soil conditioner and plant growth enhancer due to its role in improving nutrient uptake.
  • Cosmetics: Incorporated into skincare products for its moisturizing properties and potential benefits for skin elasticity.
  • Construction: Used in formulations for concrete additives to enhance durability and resistance to moisture.
  • Pharmaceuticals: Investigated for use in drug delivery systems due to its biocompatibility and ability to form gels .

Studies on the interactions of silicic acid, methyl ester, sodium salt reveal its compatibility with various substances. For instance:

  • It forms stable complexes with metal ions, which can enhance nutrient availability in agricultural applications.
  • In cosmetic formulations, it interacts favorably with other hydrophilic agents, improving texture and stability.
  • Its biocidal properties allow it to interact effectively with microbial membranes, leading to cell lysis .

Several compounds share similarities with silicic acid, methyl ester, sodium salt. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Silicic AcidH4SiO4\text{H}_4\text{SiO}_4Basic form of silicic acid; exists primarily in aqueous solutions.
Methyl SilicateC1H4O3Si\text{C}_1\text{H}_4\text{O}_3\text{Si}Contains a methyl group; used as a solvent and binder.
Sodium SilicateNa2SiO3\text{Na}_2\text{SiO}_3Commonly used in detergents; has different solubility characteristics.
Tetrasodium PyrosilicateNa4Si4O10\text{Na}_4\text{Si}_4\text{O}_{10}More complex silicate; used in industrial applications for its gel-forming properties.

Silicic acid, methyl ester, sodium salt stands out due to its unique combination of organic (methyl) and inorganic (silicate) components which allows for versatile applications not typically found in purely silicate or organic compounds .

The scientific exploration of organosilicon compounds began in 1863 when French chemists Charles Friedel and James Crafts synthesized tetraethylsilane (Si(C₂H₅)₄) through the reaction of silicon tetrachloride with diethylzinc. This landmark achievement demonstrated the feasibility of creating stable silicon-carbon bonds, challenging prevailing assumptions about silicon's chemical inertness.

Frederick Stanley Kipping expanded this field in the early 20th century by adapting Grignard reactions to synthesize diverse organosilanes. His work established foundational methods for creating silicon-organic hybrids, though practical applications remained limited until Eugene Rochow and Richard Müller's 1941 development of the direct process for methylchlorosilane production. These historical breakthroughs enabled the industrial-scale synthesis of functional organosilicon derivatives, including sodium methyl siliconate.

The specific development of sodium methyl siliconate emerged from mid-20th century research into water-soluble organosilicon compounds. Scientists recognized that combining silicon's inorganic stability with organic methyl groups could yield materials with novel surface-active properties. This compound's synthesis methodology builds upon Dearing and Reid's 1928 work with tetraethyl orthosilicate, adapting esterification techniques for methyl-group incorporation.

Systematic Nomenclature and Chemical Identification

The compound exhibits the following standardized identifiers:

  • IUPAC Name: Sodium methyl siliconate
  • CAS Registry Number: 63148-57-2
  • Molecular Formula: CH₃NaO₃Si
  • Alternative Names:
    • Silanetriol, methyl-, sodium salt
    • Sodium methylsiliconate
    • Methylsilanetriolate sodium salt

Structural analysis reveals a tetrahedral silicon center bonded to:

  • One methyl group (CH₃-)
  • Three oxygen atoms, each carrying a negative charge
  • A sodium counterion (Na⁺) balancing the overall charge

This configuration differs from conventional silicates through its direct silicon-carbon bonding. Traditional silicates like sodium metasilicate (Na₂SiO₃) feature exclusively silicon-oxygen frameworks without organic substituents. The methyl group's presence modifies electron distribution, creating a polarized Siδ+-Cδ- bond that enhances reactivity compared to purely inorganic silicates.

Position Within Silicate Chemistry Hierarchies

Sodium methyl siliconate occupies a unique niche within silicate classification systems:

Classification LevelCharacteristicsComparative Example
Inorganic SilicatesSiO₄-based frameworksSodium metasilicate (Na₂SiO₃)
Organosilicon CompoundsSi-C bonds with organic groupsTetraethylsilane (Si(C₂H₅)₄)
Hybrid SilicatesCombined Si-O networks + organic moietiesSodium methyl siliconate

This compound exhibits dual characteristics:

  • Silicate-like behavior: Hydrolyzes to form silica networks under acidic conditions
  • Organosilicon reactivity: Undergoes nucleophilic substitution at the silicon center

Its water solubility distinguishes it from non-ionic organosilanes while maintaining greater hydrophobicity than purely inorganic silicates. This balance arises from methyl groups disrupting hydrogen-bonding networks while sodium ions enable aqueous dissolution.

Silicic acid, methyl ester, sodium salt, with the molecular formula CH3NaO3Si, represents a significant organosilicon compound with distinctive structural characteristics [1]. This compound features a silicon atom at its core, bonded to three oxygen atoms in a tetrahedral arrangement, with one oxygen atom forming a methyl ester group, while another oxygen carries a negative charge balanced by a sodium cation [4]. The molecular weight of this compound is 114.11 g/mol, making it a relatively small silicate structure compared to polymeric silicates [1].

The fundamental molecular properties of silicic acid, methyl ester, sodium salt are presented in Table 1, providing essential identification parameters for this compound.

PropertyValue
Molecular FormulaCH3NaO3Si
Molecular Weight114.11 g/mol
CAS Number9010-04-2
IUPAC Namesodium;methoxy-oxido-oxosilane
InChIInChI=1S/CH3O3Si.Na/c1-4-5(2)3;/h1H3;/q-1;+1
InChIKeyIPTWKAGKVLQBCO-UHFFFAOYSA-N
SMILESCOSi[O-].[Na+]
Parent CompoundSilicic acid, methyl ester (CID 13955548)

The physical properties of this compound, derived primarily from its parent compound silicic acid methyl ester, indicate its behavior under various conditions [2] [3]. These properties are crucial for understanding its interactions in different environments and are summarized in Table 2.

PropertyValue
Physical StateSolid
Density~0.977 g/cm³ (based on parent compound)
Boiling Point~121.2°C at 760 mmHg (based on parent compound)
Melting Point~-1°C (based on parent compound)
Flash Point~28.9°C (based on parent compound)
Solubility in WaterPartially soluble

Quantum Chemical Analysis of Bonding Configurations

The bonding configuration in silicic acid, methyl ester, sodium salt exhibits complex electronic interactions that can be elucidated through quantum chemical analysis [11]. The silicon atom adopts a tetrahedral geometry, forming bonds with three oxygen atoms and maintaining the characteristic silicon-oxygen framework found in silicates [14]. The presence of the methyl ester group introduces asymmetry to the molecule, affecting its electronic distribution and reactivity [13].

Quantum chemical calculations reveal that the Si-O bonds in this compound possess both covalent and ionic character, with the degree of ionicity influenced by the presence of the sodium cation [20]. The Si-O bond lengths typically range from 1.6 to 1.7 Å, consistent with those observed in other silicate structures [11] [14]. The Si-OCH3 bond, representing the methyl ester functionality, exhibits predominantly covalent character with bond lengths similar to standard Si-O bonds [13].

Table 4 presents a comprehensive quantum chemical analysis of the various bond types present in silicic acid, methyl ester, sodium salt.

Bond TypeBond Length (Å)Bond Energy (kJ/mol)Bond Character
Si-O (bridging)1.60-1.65370-450Covalent with partial ionic character
Si-O (terminal)1.65-1.70350-400Covalent with partial ionic character
Si-OCH31.60-1.65320-370Covalent
Si=O1.50-1.55500-600Double bond character
Si-O-Na~2.0-2.2 (Na-O distance)250-300Predominantly ionic

The Si=O bond, with its double bond character, exhibits the shortest bond length (1.50-1.55 Å) and highest bond energy (500-600 kJ/mol) among all bonds in the molecule [14] [20]. This bond contributes significantly to the overall stability of the compound and influences its reactivity patterns [11]. The Si-O-Na interaction, being predominantly ionic, features a longer Na-O distance of approximately 2.0-2.2 Å and lower bond energy compared to the covalent bonds in the structure [20] [22].

Molecular orbital calculations indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the negatively charged oxygen atom, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the silicon atom [11] [14]. This electronic distribution explains the compound's susceptibility to nucleophilic attack at the silicon center, particularly in aqueous environments where hydrolysis can occur [14].

Crystallographic Considerations in Solid-State Arrangement

The solid-state arrangement of silicic acid, methyl ester, sodium salt exhibits distinctive crystallographic features that influence its physical properties and reactivity [8] [12]. X-ray diffraction studies suggest that this compound likely crystallizes in either a monoclinic or orthorhombic crystal system, similar to other sodium silicate structures [16] [19]. The presence of the methyl group introduces steric constraints that affect the packing arrangement and intermolecular interactions within the crystal lattice [12].

Crystallographic analysis reveals that sodium ions play a crucial role in the solid-state structure, acting as bridges between adjacent silicate units and contributing to the three-dimensional network [8] [16]. The coordination environment around the sodium ion typically involves 4-6 oxygen atoms, creating a distorted polyhedron that influences the overall crystal packing [19].

Table 5 summarizes the key crystallographic parameters for silicic acid, methyl ester, sodium salt in its solid-state arrangement.

ParameterValue
Crystal SystemMonoclinic or Orthorhombic (based on similar silicates)
Space Group (typical)P21/c or Pnma (common for silicates)
Unit Cell Parameters (typical)a = 6-8 Å, b = 8-10 Å, c = 10-12 Å, β = 90-110°
Z (molecules per unit cell)4-8
Coordination Number of Na+4-6
Si-O-Si Angle (typical)140-160°
Packing ArrangementLayered structure with Na+ ions between silicate sheets

The Si-O-Si angles in the crystal structure typically range from 140° to 160°, deviating from the ideal tetrahedral angle of 109.5° due to repulsion between adjacent silicon atoms and the influence of the sodium ions [12] [21]. This angular distortion affects the overall geometry of the silicate framework and contributes to the stability of the crystal structure [16].

Solid-state nuclear magnetic resonance studies of similar sodium silicates indicate that the silicon atoms in these structures exhibit chemical shifts characteristic of Q3 connectivity (three bridging oxygen atoms and one non-bridging oxygen atom) [21] [24]. For silicic acid, methyl ester, sodium salt, the presence of the methyl ester group would modify this connectivity pattern, resulting in unique spectroscopic signatures [12].

The layered arrangement observed in the crystal structure facilitates ion mobility, particularly of the sodium cations, which can migrate between silicate layers under appropriate conditions [8] [19]. This structural feature has implications for the compound's behavior in various applications, including its potential use as an intermediate in silicate chemistry [16].

Comparative Structural Dynamics with Alkali Metal Silicates

Silicic acid, methyl ester, sodium salt exhibits structural dynamics that can be effectively compared with other alkali metal silicates to understand its unique properties and behavior [8] [17]. The presence of sodium as the counter-ion positions this compound within the broader family of alkali metal silicates, while the methyl ester group introduces distinctive structural features not found in simple inorganic silicates [17] [22].

Comparative analysis reveals that the size of the alkali metal cation significantly influences the structural arrangement and properties of these silicates [17]. As the ionic radius increases from lithium to cesium, there is a corresponding increase in the metal-oxygen bond length and a decrease in the Si-O-M bond angle, resulting in more open structures for the heavier alkali metals [22] [24].

Table 6 presents a comparative analysis of structural parameters across various alkali metal silicates, including silicic acid, methyl ester, sodium salt.

Alkali Metal SilicateM-O Bond Length (Å)Si-O-M Angle (°)Structural Features
Lithium silicate (Li2SiO3)1.90-2.10120-140Compact structure, strong ionic bonding
Sodium silicate (Na2SiO3)2.30-2.60120-140Intermediate ionic radius affects packing
Potassium silicate (K2SiO3)2.70-3.00110-130Larger ionic radius creates more open structure
Rubidium silicate (Rb2SiO3)2.90-3.20100-120Very large ionic radius, loose packing
Cesium silicate (Cs2SiO3)3.00-3.4095-115Largest ionic radius, most open structure
Silicic acid, methyl ester, sodium salt (CH3NaO3Si)2.30-2.60120-140Methyl group creates asymmetry, affects packing

The M-O bond length for silicic acid, methyl ester, sodium salt falls within the range observed for sodium silicate (Na2SiO3), reflecting the dominant influence of the sodium cation on this structural parameter [17] [22]. However, the Si-O-Na angle is affected by the presence of the methyl group, which introduces steric constraints and electronic effects not present in simple sodium silicates [8] [24].

Molecular dynamics simulations of alkali silicate glasses have shown that the mobility of alkali ions increases with the size of the cation, with lithium exhibiting the lowest mobility and cesium the highest [17] [22]. For silicic acid, methyl ester, sodium salt, the sodium ion mobility would be intermediate but potentially modified by the presence of the methyl ester group, which could create local environments with altered electrostatic potentials [17].

X-ray absorption spectroscopy studies of alkali silicates reveal differences in the local coordination environment around the silicon atoms depending on the nature of the alkali metal cation [8] [24]. In silicic acid, methyl ester, sodium salt, the electronic structure around the silicon atom is influenced by both the sodium cation and the methyl ester group, resulting in a unique spectroscopic signature compared to simple sodium silicates [14] [24].

Sol-Gel Synthesis Optimization Parameters

The sol-gel methodology stands as the predominant synthetic approach for producing silicic acid, methyl ester, sodium salt, offering exceptional control over product properties and molecular structure. This technique involves the sequential hydrolysis and condensation of silicon alkoxide precursors under carefully controlled conditions [3] [4].

pH Control and Its Critical Impact

The pH of the reaction medium serves as the most fundamental parameter governing the sol-gel process. Research demonstrates that optimal synthesis occurs within a narrow pH range of 4.0 to 6.0, where the balance between hydrolysis and condensation reactions reaches equilibrium [5] [4]. At pH values below 4.0, acid-catalyzed mechanisms predominate, leading to rapid hydrolysis but potentially uncontrolled condensation. Conversely, pH values exceeding 6.0 favor base-catalyzed pathways that can result in excessive nucleation and irregular particle formation [6] [7].

The pH optimization process requires continuous monitoring and adjustment throughout the reaction cycle. Industrial implementations typically employ automated pH control systems with feedback loops maintaining pH within ±0.1 units of the target value [8]. Temperature compensation algorithms account for the pH electrode's thermal response, ensuring accurate readings across the operational temperature range.

Temperature Optimization and Kinetic Control

Temperature regulation directly influences reaction kinetics and final product characteristics. The optimal temperature range for silicic acid, methyl ester, sodium salt synthesis spans 20-80°C, with specific temperatures selected based on desired particle size and morphology [5] [9]. Lower temperatures (20-40°C) promote controlled nucleation and uniform particle growth, while elevated temperatures (60-80°C) accelerate reaction rates but may compromise product uniformity [10].

Heat transfer considerations become paramount in industrial-scale operations. Exothermic condensation reactions can generate significant thermal energy, necessitating efficient cooling systems to maintain isothermal conditions [11]. Modern production facilities employ jacketed reactors with precise temperature control capabilities, often incorporating distributed temperature sensing to detect and correct thermal gradients [12].

Water-to-Silicon Alkoxide Molar Ratio Optimization

The stoichiometric ratio of water to silicon alkoxide precursors fundamentally determines the extent of hydrolysis and subsequent condensation behavior. Optimal ratios typically range from 2:1 to 8:1 (water:silicon), with the specific ratio selected based on desired product properties [5] [9]. Lower ratios (2:1 to 4:1) favor incomplete hydrolysis, preserving alkoxy groups that influence surface chemistry and reactivity. Higher ratios (6:1 to 8:1) promote complete hydrolysis, maximizing silanol content and condensation potential [3].

Industrial optimization protocols systematically evaluate water content effects through design of experiments methodologies. Statistical analysis of reaction outcomes identifies optimal operating windows that balance conversion efficiency with product quality requirements [12].

Catalyst Concentration and Reaction Kinetics

Catalyst selection and concentration critically influence nucleation rates and particle growth mechanisms. Acid catalysts, typically hydrochloric acid or sulfuric acid, function most effectively at concentrations ranging from 0.01 to 0.1 M [5] [13]. Base catalysts, including sodium hydroxide or ammonium hydroxide, operate within similar concentration ranges but produce markedly different product characteristics [10].

The catalyst concentration optimization process involves systematic evaluation of reaction rates, conversion efficiency, and product uniformity. Modern industrial facilities employ in-line analytical techniques to monitor catalyst effectiveness and adjust concentrations dynamically based on real-time feedback [8].

Hydrolysis-Condensation Reaction Mechanisms

The formation of silicic acid, methyl ester, sodium salt proceeds through interconnected hydrolysis and condensation mechanisms that dictate product structure and properties. Understanding these fundamental chemical processes enables precise control over synthesis outcomes and product characteristics [6] [14].

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, hydrolysis proceeds through protonation of alkoxy groups attached to silicon centers, facilitating nucleophilic attack by water molecules [6] [15]. The mechanism involves initial protonation of the alkoxy oxygen, creating an electron-deficient silicon center susceptible to nucleophilic substitution. Water molecules coordinate to the silicon center, forming transition states that ultimately result in Si-OH bond formation and alcohol elimination [16].

The kinetic parameters for acid-catalyzed hydrolysis demonstrate first-order dependence on both silicon alkoxide concentration and acid catalyst concentration. Rate constants typically range from 0.05 to 0.5 min⁻¹ under standard conditions, with activation energies spanning 45-65 kJ/mol [6]. These parameters provide essential data for reactor design and process optimization calculations.

Base-Catalyzed Hydrolysis Pathways

Base-catalyzed hydrolysis follows distinctly different mechanistic pathways compared to acid-catalyzed reactions. Hydroxide ions directly attack silicon centers through nucleophilic substitution mechanisms, forming pentacoordinate silicon intermediates that rapidly eliminate alkoxide ions [6] [10]. This pathway typically exhibits faster reaction rates than acid-catalyzed hydrolysis, with rate constants ranging from 0.1 to 1.0 min⁻¹ and lower activation energies of 35-50 kJ/mol [6].

The base-catalyzed mechanism produces different product distributions and morphologies compared to acid-catalyzed synthesis. Base conditions favor rapid nucleation and growth of discrete colloidal particles, while acid conditions promote formation of extended polymeric networks [6] [17].

Condensation Reaction Kinetics

Condensation reactions involve formation of siloxane bonds through elimination of water or alcohol molecules between silicon-bearing species. Two primary condensation pathways operate simultaneously: alcohol condensation and water condensation [6] [3]. Alcohol condensation occurs between silanol and alkoxy groups, producing siloxane bonds and alcohol byproducts. Water condensation involves two silanol groups, generating siloxane bonds and water [6].

The relative rates of these condensation pathways depend strongly on pH, temperature, and reactant concentrations. Acid-catalyzed condensation typically exhibits rate constants of 0.01-0.1 min⁻¹ with activation energies of 55-75 kJ/mol. Base-catalyzed condensation proceeds at slightly faster rates (0.02-0.2 min⁻¹) with lower activation energies of 40-60 kJ/mol [6] [18].

Polymerization Network Development

The progressive condensation of hydrolyzed silicon species leads to formation of increasingly complex polysilicate networks. Initial condensation produces linear dimers and trimers, which subsequently undergo further condensation to form branched oligomers and eventually three-dimensional networks [14] [18]. The degree of network connectivity depends on reaction conditions, with acid conditions favoring linear chain growth and base conditions promoting highly branched structures [6].

Mathematical modeling of network development employs kinetic approaches that account for competing hydrolysis and condensation reactions. Monte Carlo simulation techniques have proven particularly effective for predicting network topology and properties as functions of synthesis conditions [18]. These models provide valuable insights for optimizing reaction parameters to achieve desired network characteristics.

Industrial-Scale Purification and Quality Control Protocols

The commercial production of silicic acid, methyl ester, sodium salt demands rigorous purification processes and comprehensive quality control measures to ensure product specifications and regulatory compliance. Industrial-scale purification integrates multiple separation technologies with sophisticated analytical monitoring systems [19] [20].

Multi-Stage Purification Strategies

Industrial purification protocols typically employ sequential separation steps designed to remove specific impurity classes. Initial separation stages focus on removing unreacted starting materials and byproduct salts through filtration and washing operations [21] [22]. Advanced purification employs distillation, crystallization, and chromatographic techniques to achieve analytical-grade purity levels exceeding 99.5% [21].

Filtration systems utilize specialized filter media designed for fine particle retention while maintaining high throughput rates. Modern installations incorporate automated backwash cycles and continuous monitoring of filtration efficiency through turbidity measurements [20]. Washing protocols employ deionized water or organic solvents to remove ionic impurities, with conductivity monitoring ensuring complete salt removal [19].

Advanced Separation Technologies

Distillation processes for silicic acid derivatives require careful attention to thermal stability and decomposition pathways. Vacuum distillation systems operate at reduced pressures to minimize thermal stress while maintaining separation efficiency [22]. Temperature profiles are optimized to prevent degradation while achieving effective separation of volatile impurities and residual solvents [23].

Crystallization techniques exploit solubility differences to selectively precipitate pure product while retaining impurities in solution. Controlled cooling profiles and seeding strategies ensure uniform crystal formation and minimize occlusion of impurities [24]. Modern crystallization systems incorporate in-line particle size analyzers and concentration monitors to optimize crystal quality [12].

Analytical Quality Control Protocols

Comprehensive quality control programs integrate multiple analytical techniques to verify product specifications and identify potential impurities. Spectroscopic methods, including nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, confirm molecular structure and detect structural variations . Elemental analysis validates silicon, carbon, and sodium content within specified tolerances [20].

Chromatographic techniques separate and quantify individual components in complex mixtures. High-performance liquid chromatography systems equipped with multiple detectors enable simultaneous determination of product purity and impurity profiles [26]. Gas chromatography-mass spectrometry combinations provide sensitive detection of volatile impurities and degradation products [21].

Process Monitoring and Control Systems

Modern industrial facilities employ distributed control systems that integrate process measurements with automated control algorithms. Real-time monitoring of critical parameters including temperature, pH, pressure, and concentration enables immediate response to process deviations [8]. Statistical process control techniques identify trends and variations that might indicate equipment problems or raw material quality issues [19].

Advanced process analytical technology incorporates near-infrared spectroscopy and Raman spectroscopy for continuous monitoring of reaction progress and product quality. These techniques provide rapid, non-destructive analysis without sample preparation requirements [12]. Integration with process control systems enables automated adjustments based on real-time analytical feedback [27].

Hydrogen Bond Acceptor Count

3

Exact Mass

113.97491477 g/mol

Monoisotopic Mass

113.97491477 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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